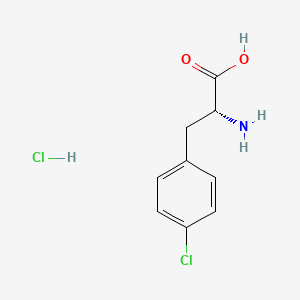

4-Chloro-D-phenylalanine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-D-phenylalanine Hydrochloride, also known as PCPA, is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It is known to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors . It is also known to induce memory deficits in rats .

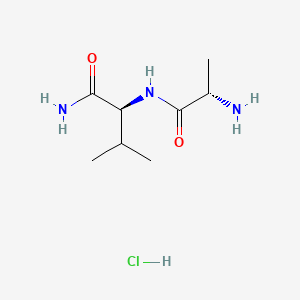

Molecular Structure Analysis

The molecular structure of 4-Chloro-D-phenylalanine Hydrochloride has been analyzed using various techniques such as vibrational spectra, NBO, UV, and first-order hyperpolarizability . The molecular formula of the compound is C9H11Cl2NO2 .Chemical Reactions Analysis

4-Chloro-D-phenylalanine Hydrochloride has been studied for its chemical reactivity and chemical potential . It has been found to have certain properties such as first-order hyperpolarizability, molecular electrostatic potential, and frontier molecular orbital .Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-D-phenylalanine Hydrochloride is 236.09 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of the compound is 235.0166840 g/mol .Aplicaciones Científicas De Investigación

Inhibitor of 5-Hydroxytrytamine (5-HT) Synthesis

4-Chloro-DL-phenylalanine (PCPA) is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It helps to improve the inflammation of lung tissue and remodeling pulmonary artery .

Reduction of Tryptophan Hydroxylase 1 (TPH1) Expression

PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .

Treatment of Insomnia in Rat Models

4-Chloro-DL-phenylalanine has been used to induce insomnia in rat models .

Treatment of Kras+ Male Zebrafish

This compound has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish .

Selection of Enterococcus Faecalis Transformants

It has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .

Study of Serotonin Effect on Flies

4-Chloro-DL-phenylalanine has been used to feed flies to explore the serotonin effect .

Blockage of Serotonin Synthesis

It has been used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH) .

Study of Behavioral and Electrographic Effects on Epileptic Senegalese Baboon

This compound has been used to study its behavioral and electrographic effects on epileptic senegalese baboon (Papio papio) .

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-D-phenylalanine Hydrochloride, also known as ®-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Mode of Action

4-Chloro-D-phenylalanine Hydrochloride acts as an inhibitor of TPH1 . By inhibiting this enzyme, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels . This interaction with its target can result in significant changes in physiological processes regulated by serotonin.

Biochemical Pathways

The compound affects the serotonin synthesis pathway . By inhibiting TPH1, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . The downstream effects of this inhibition can include alterations in mood, sleep patterns, and other processes regulated by serotonin.

Result of Action

The molecular and cellular effects of 4-Chloro-D-phenylalanine Hydrochloride’s action primarily involve a reduction in serotonin levels . This can lead to a wide range of effects, given the role of serotonin in various physiological processes. For instance, it has been used to induce insomnia in rat models, suggesting a significant impact on sleep regulation .

Safety and Hazards

4-Chloro-D-phenylalanine Hydrochloride is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Direcciones Futuras

4-Chloro-D-phenylalanine Hydrochloride has been used in various studies to explore its effects on different biological systems . For example, it has been used to treat kras+ male zebrafish, induce insomnia in rat models, and examine its effect on serotonin . It has also been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid . These studies suggest that 4-Chloro-D-phenylalanine Hydrochloride may have potential applications in various areas of biomedical research .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147065-05-2 |

Source

|

| Record name | Fenclonine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/no-structure.png)

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)